molecular formula C18H15F3N2O3S B2778039 N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 300557-68-0

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2778039
CAS No.: 300557-68-0
M. Wt: 396.38
InChI Key: XSSHYOHVIWKMSD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H15F3N2O3S and its molecular weight is 396.38. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H15F3N2O3S
  • Molecular Weight : 396.38 g/mol
  • CAS Number : 300557-68-0

The compound contains functional groups that are known to influence its biological activity, including an acetamide group and a trifluoromethyl group, which are often associated with enhanced pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group has been linked to increased activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating significant antibacterial activity comparable to conventional antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, which is crucial for inhibiting tumor growth .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Molecular Interactions : Its structure allows for favorable interactions with target proteins, enhancing its efficacy as a drug candidate .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 0.125–8 μg/mL
AnticancerHeLa CellsInduction of apoptosis
AntifungalCandida albicansModerate activity

Case Study: Anticancer Activity in HeLa Cells

In a controlled study, this compound was tested on HeLa cells. The results indicated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed after treatment with the compound.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting the hypothesis of apoptosis induction as a mechanism of action .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c1-26-12-5-3-11(4-6-12)22-16(24)9-15-17(25)23-13-8-10(18(19,20)21)2-7-14(13)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSHYOHVIWKMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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